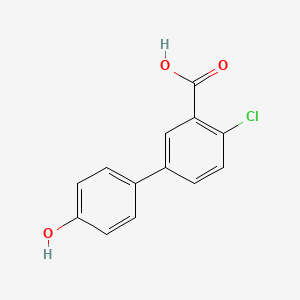
2-(3-Methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylsulfonylphenyl)phenol, 95% (abbreviated as 2MSPP) is an organic compound with a molecular formula of C9H10O3S and a molecular weight of 194.24 g/mol. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. 2MSPP is a derivative of phenol, which is a type of phenolic compound found in plants and animals. It is widely used in various industries, including pharmaceuticals, agrochemicals, and cosmetics.
Mechanism of Action
2-(3-Methylsulfonylphenyl)phenol, 95% has been found to have a variety of biological effects, including anti-inflammatory, anti-oxidant, and anti-microbial activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been found to modulate the activity of certain receptors, such as the nuclear factor-kappa B (NF-kB) and the peroxisome proliferator-activated receptor gamma (PPAR-γ).
Biochemical and Physiological Effects
2-(3-Methylsulfonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacteria, fungi, and viruses. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial activities. In addition, it has been found to modulate the activity of certain receptors, such as the NF-kB and PPAR-γ.
Advantages and Limitations for Lab Experiments
2-(3-Methylsulfonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity profile. In addition, it is relatively inexpensive and can be synthesized in a simple, two-step process. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it has a low solubility in organic solvents, which can limit its use in certain types of reactions.
Future Directions
There are several potential future directions for research on 2-(3-Methylsulfonylphenyl)phenol, 95%. One area of research is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in the synthesis of various drugs and other compounds. Finally, further research could be conducted to explore its potential as an antimicrobial agent and its effects on various pathogenic organisms.
Synthesis Methods
2-(3-Methylsulfonylphenyl)phenol, 95% can be synthesized in two different ways. The first method involves reacting phenol with 3-methylsulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second method involves reacting phenol with 3-methylsulfonyl chloride in the presence of a catalyst, such as p-toluenesulfonic acid. Both methods yield 2-(3-Methylsulfonylphenyl)phenol, 95% as the main product.
Scientific Research Applications
2-(3-Methylsulfonylphenyl)phenol, 95% has been studied extensively in scientific research. It has been used as a starting material in the synthesis of various compounds, such as 2-methylsulfonylphenyl-3-methylsulfonylphenol, 2-methylsulfonylphenyl-3-hydroxybenzoic acid, and 2-methylsulfonylphenyl-3-methylsulfonylbenzoic acid. It has also been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents.
properties
IUPAC Name |
2-(3-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWQLVFZZDWBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683594 |
Source


|
| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-19-6 |
Source


|
| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





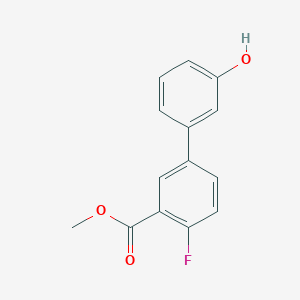



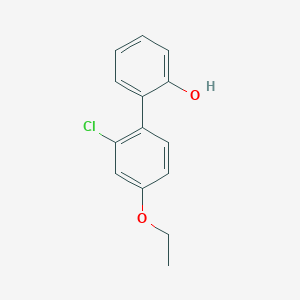
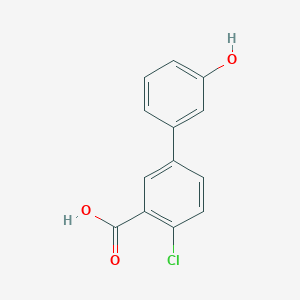
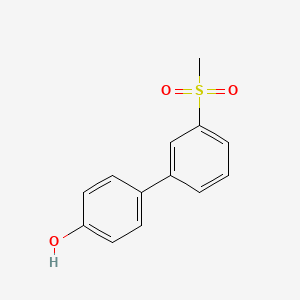

![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370525.png)
